molecular formula C21H18N2OS B2806528 3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-57-4

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2806528
CAS No.: 1105224-57-4
M. Wt: 346.45
InChI Key: QCYMEYADODUONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2,4-dimethylbenzyl group at the 3-position and a phenyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate substituents. One common method involves heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core . The reaction conditions often include elevated temperatures and the use of formic acid as a solvent and reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thienopyrimidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the benzyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzyl or phenyl rings.

Scientific Research Applications

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase and its potential as an antitubercular agent set it apart from other thienopyrimidine derivatives.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-9-17(15(2)10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYMEYADODUONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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